6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
6,7-Dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5Cl2NO3 It belongs to the quinolone family, which is known for its broad range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures the consistency and safety of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinoline derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6,7-Dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of 6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes or proteins, thereby disrupting essential biological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use as an intermediate in the synthesis of ciprofloxacin hydrochloride.
7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid: Another quinolone derivative with significant antibacterial properties.
Uniqueness: 6,7-Dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
51726-82-0 |
---|---|
Molecular Formula |
C10H5Cl2NO3 |
Molecular Weight |
258.1 |
Purity |
95 |
Origin of Product |
United States |
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